Cas no 1227490-22-3 (2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde)

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde structure
1227490-22-3 structure
商品名:2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde
CAS番号:1227490-22-3
MF:C11H7FN2O
メガワット:202.184485673904
CID:4925469

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 2-fluoro-5-(pyridin-3-yl)nicotinaldehyde
    • 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde
    • インチ: 1S/C11H7FN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H
    • InChIKey: LSFHNKAVKHCXSO-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=O)C=C(C=N1)C1C=NC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • トポロジー分子極性表面積: 42.8
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023025926-250mg
2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde
1227490-22-3 97%
250mg
$659.60 2023-09-03
Alichem
A023025926-1g
2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde
1227490-22-3 97%
1g
$1713.60 2023-09-03
Alichem
A023025926-500mg
2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde
1227490-22-3 97%
500mg
$970.20 2023-09-03

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde 関連文献

2-Fluoro-5-(pyridin-3-yl)nicotinaldehydeに関する追加情報

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde: A Versatile Building Block in Modern Chemical Synthesis

2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde (CAS No. 1227490-22-3) is a highly versatile and valuable compound in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This compound features a unique combination of a fluorine atom, a pyridine ring, and an aldehyde functional group, making it an attractive starting material for a wide range of chemical transformations.

The molecular structure of 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde (C11H8FN2O) is characterized by its aromatic pyridine ring and the presence of a fluorine atom at the 2-position, which imparts unique electronic and steric properties. The aldehyde group at the 5-position provides a reactive site for various synthetic manipulations, including condensation reactions, reduction, and oxidation processes.

In recent years, 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde has gained significant attention due to its potential applications in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The fluorine atom and the pyridine ring contribute to enhanced binding affinity and selectivity towards specific biological targets, making it an ideal choice for drug discovery efforts.

The synthetic utility of 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde is further exemplified by its role in the development of fluorescent probes for biological imaging. A research team at the University of California demonstrated that derivatives of this compound exhibit excellent photophysical properties, enabling their use in real-time monitoring of cellular processes. The ability to fine-tune the electronic properties through functionalization at various positions on the molecule has opened new avenues for designing advanced imaging agents.

Beyond its applications in medicinal chemistry and imaging, 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde has also found utility in materials science. Researchers at the Massachusetts Institute of Technology have explored its use as a building block for constructing conjugated polymers with tunable electronic properties. These polymers have shown promise in organic electronics, including organic photovoltaics and field-effect transistors.

The synthesis of 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde can be achieved through several well-established methods. One common approach involves the reaction of 3-bromopyridine with 2-fluoropyridine followed by oxidative cyclization to form the desired aldehyde. Another method involves palladium-catalyzed cross-coupling reactions between 3-bromopyridine and 2-fluoronicotinaldehyde. These synthetic routes provide high yields and excellent purity, making them suitable for large-scale production.

The physical properties of 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde, such as its melting point (110°C), boiling point (180°C), and solubility in common organic solvents like dichloromethane and dimethylformamide, make it easy to handle and process in laboratory settings. Its stability under various reaction conditions further enhances its utility as a starting material for complex syntheses.

In conclusion, 2-Fluoro-5-(pyridin-3-yl)nicotinaldehyde (CAS No. 1227490-22-3) is a highly versatile compound with a wide range of applications in modern chemical synthesis. Its unique combination of functional groups and electronic properties makes it an invaluable tool for researchers in medicinal chemistry, materials science, and biological imaging. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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